

Maltol Isobutyrate: A Technical Guide to a Synthetic Flavor and Fragrance Compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Maltol isobutyrate*

Cat. No.: B1587439

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maltol isobutyrate is a widely utilized synthetic compound in the flavor and fragrance industries, prized for its sweet, fruity, and caramel-like aroma and taste. This technical guide provides a comprehensive overview of **maltol isobutyrate**, focusing on its synthetic nature, physicochemical properties, and applications. Crucially, it must be noted that, contrary to some inquiries, **maltol isobutyrate** is not found in nature^{[1][2][3]}. Consequently, this document will not detail a natural occurrence or a biosynthetic pathway. Instead, it will delve into the chemical synthesis and characteristics of this important industrial compound, along with a brief exploration of its naturally occurring precursor, maltol.

Natural Occurrence: A Clarification

Initial investigations into the natural sources of **maltol isobutyrate** have definitively concluded that it is a synthetic substance. Multiple chemical and flavor industry databases explicitly state that **maltol isobutyrate** is "not found in nature"^{[1][2][3]}. Therefore, any research or development focused on isolating this compound from natural sources would be unfounded.

Biosynthesis: The Absence of a Natural Pathway

Given that **maltol isobutyrate** is a synthetic molecule, there is no corresponding natural biosynthetic pathway. Biosynthesis is the production of complex chemical compounds in living

organisms. As **maltol isobutyrate** has not been identified in any plant, fruit, or other natural source, no enzymatic or metabolic route for its creation in nature has been discovered.

Chemical Synthesis of Maltol Isobutyrate

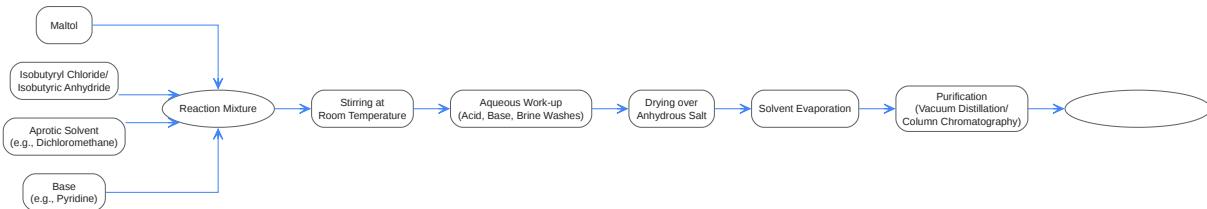
Maltol isobutyrate is synthesized through the chemical esterification of maltol with isobutyric acid or its derivatives. This reaction is a standard procedure in organic chemistry.

General Experimental Protocol for Esterification

While specific industrial protocols may vary, a general laboratory-scale synthesis of **maltol isobutyrate** can be described as follows:

- **Reactant Preparation:** Equimolar amounts of maltol and isobutyryl chloride (or isobutyric anhydride) are dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a reaction vessel. A slight excess of the acylating agent may be used to ensure complete conversion of the maltol.
- **Catalyst/Base Addition:** A base, such as pyridine or triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid byproduct formed during the reaction.
- **Reaction Conditions:** The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
- **Work-up and Purification:**
 - The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic components, and finally with brine.
 - The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure using a rotary evaporator.
 - The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **maltol isobutyrate**.

Logical Workflow for Chemical Synthesis



[Click to download full resolution via product page](#)

Figure 1: General workflow for the chemical synthesis of **maltol isobutyrate**.

Physicochemical and Organoleptic Properties

Maltol isobutyrate is a colorless to pale yellow liquid with a characteristic sweet and fruity aroma.^{[4][5]} Its properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O ₄	[6][7]
Molecular Weight	196.20 g/mol	[6][7]
CAS Number	65416-14-0	[2][8]
FEMA Number	3462	[8][9]
Appearance	Colorless to yellow liquid	[4]
Odor Profile	Sweet, strawberry, fruity, tropical, berry, cotton candy, caramel	[1][2][10]
Taste Profile	Sweet, jammy, fruity, milky, caramellic, bubble gum, cotton candy	[2]
Solubility	Insoluble in water; soluble in alcohol	[4]
Boiling Point	286.06 °C (estimated)	[6]
Density	1.149 g/cm ³	[6]
Refractive Index	1.493 - 1.501 @ 20°C	[6]

Applications in Industry

Maltol isobutyrate is a versatile compound used in both the flavor and fragrance industries.

- Flavor Applications: It is used to impart sweet, fruity, and jam-like notes to a variety of food products, including beverages, dairy products, and confectionery.[5][11] Its flavor profile is often described as having nuances of strawberry, apple, and pineapple, with buttery and butterscotch undertones.[4][12]
- Fragrance Applications: In perfumery, it is used to enhance fruity and sweet accords in fragrance compositions, particularly in strawberry, caramel, and vanilla-themed scents.[10] It

is noted for its stability in various formulations and its long-lasting character on a smelling strip.[10]

The Precursor: Natural Occurrence and Biosynthesis of Maltol

While **maltol isobutyrate** is synthetic, its precursor, maltol, is a naturally occurring compound.

Natural Occurrence of Maltol

Maltol has been isolated from a variety of natural sources, including:

- Malt[13]
- Pine needles[13]
- Larch bark[13]
- Roasted malt and chicory leaves[14]
- It is also formed during the heating of carbohydrate-containing materials, such as in the production of caramel and in heated milk through the interaction of lactose and milk proteins. [13]

Biosynthesis of Maltol

The biosynthesis of maltol in nature is not fully elucidated but is understood to arise from the degradation of carbohydrates. In heated milk, for instance, a complete lactose molecule is necessary for its formation, suggesting a pathway involving the Maillard reaction and subsequent molecular rearrangements.[13]

Relationship between Maltol and Maltol Isobutyrate

The relationship between maltol and **maltol isobutyrate** is a straightforward chemical transformation.

[Click to download full resolution via product page](#)

Figure 2: Chemical relationship between maltol and **maltol isobutyrate**.

Conclusion

Maltol isobutyrate is a significant synthetic compound in the flavor and fragrance sectors, valued for its complex sweet and fruity characteristics. It is crucial for researchers and developers to recognize its synthetic origin and the absence of a natural biosynthetic pathway. Understanding its chemical synthesis from the naturally occurring precursor, maltol, provides a complete picture of this important industrial chemical. Future research may focus on optimizing its synthesis for greater efficiency and exploring novel applications in various consumer products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. maltyl isobutyrate [flavscents.com]
- 2. maltyl isobutyrate, 65416-14-0 [thegoodsentscompany.com]
- 3. ethyl maltol isobutyrate, 852997-28-5 [thegoodsentscompany.com]
- 4. ulprospector.com [ulprospector.com]
- 5. vigon.com [vigon.com]
- 6. bocsci.com [bocsci.com]
- 7. scbt.com [scbt.com]
- 8. eurochemicals.com [eurochemicals.com]
- 9. Malyl isobutyrate | C10H12O4 | CID 3354132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fraterworks.com [fraterworks.com]
- 11. Natural Maltol Isobutyrate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 12. Fragrance University [fragranceu.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Maltol Isobutyrate: A Technical Guide to a Synthetic Flavor and Fragrance Compound]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587439#maltol-isobutyrate-natural-occurrence-and-biosynthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com